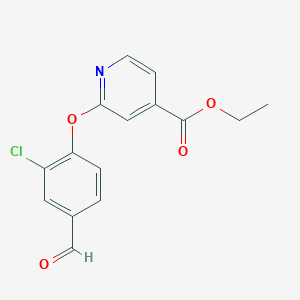

Ethyl 2-(2-chloro-4-formylphenoxy)isonicotinate

Overview

Description

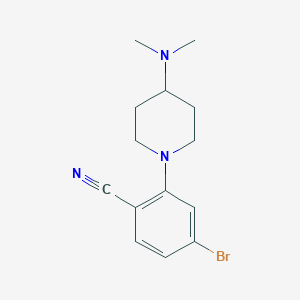

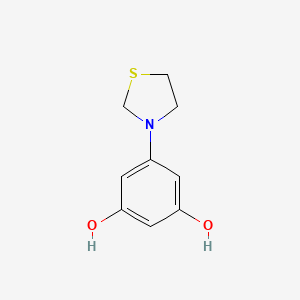

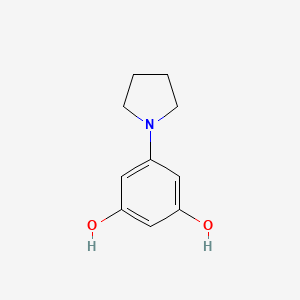

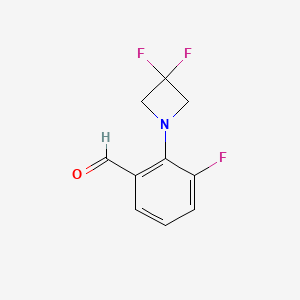

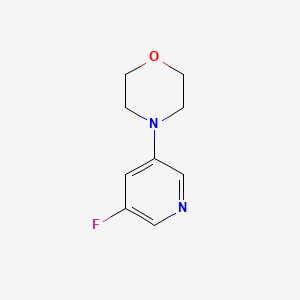

Ethyl 2-(2-chloro-4-formylphenoxy)isonicotinate is a chemical compound with the molecular formula C15 H12 Cl N O4 . It has a molecular weight of 305.72 . The CAS Number for this compound is 1415719-37-7 .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(2-chloro-4-formylphenoxy)isonicotinate is represented by the SMILES notation: CCOC(c1ccnc(c1)Oc1ccc(C=O)cc1[Cl])=O . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis

Ethyl 2-(2-chloro-4-formylphenoxy)isonicotinate has a molecular weight of 305.71 . Unfortunately, the search results do not provide further information on its physical and chemical properties such as boiling point, melting point, solubility, etc.Scientific Research Applications

Chemical Synthesis and Drug Development

Ethyl 2-(2-chloro-4-formylphenoxy)isonicotinate is a compound that plays a significant role in chemical synthesis, serving as an intermediate in the development of various biologically active compounds. For instance, it has been utilized in the synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This synthesis is crucial for supporting preclinical and clinical studies, highlighting the compound's importance in drug development processes (Andersen et al., 2013). Moreover, its role in the synthesis of 4-(4′-formylaryloxy)-7-nitrobenzofurazan derivatives showcases its application in creating compounds with strong fluorescence, indicating potential use in biochemical assays and imaging (Bem et al., 2004).

Material Science and Polymer Chemistry

In material science, ethyl 2-(2-chloro-4-formylphenoxy)isonicotinate derivatives have been explored for creating new materials with specific properties. Chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine, for instance, demonstrate pH- and thermo-responsive swelling behavior. These hydrogels' ability to control the release of drugs like metronidazole suggests their potential in developing smart drug delivery systems and expanding hydrogel applications in targeted therapy (Karimi et al., 2018).

Biocatalysis and Enantioselective Synthesis

The compound's framework has also been instrumental in biocatalysis, particularly in the enantioselective synthesis of pharmaceutical intermediates. For example, the synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate, a precursor to L-carnitine and other pharmacologically valuable products, showcases the application of ethyl 2-(2-chloro-4-formylphenoxy)isonicotinate derivatives in producing optically pure substances. This process, involving asymmetric hydrogenation, underscores the importance of such compounds in the fine chemical industry and the synthesis of enantiomerically pure pharmaceuticals (Kluson et al., 2019).

Environmental Applications

Interestingly, derivatives of ethyl 2-(2-chloro-4-formylphenoxy)isonicotinate have been explored for environmental applications as well. For instance, the role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A using a reverse micelles system indicates the compound's potential in addressing pollution and enhancing the biodegradability of environmental contaminants. This research demonstrates the versatility of ethyl 2-(2-chloro-4-formylphenoxy)isonicotinate derivatives in environmental science, particularly in the degradation of hydrophobic phenols (Chhaya & Gupte, 2013).

properties

IUPAC Name |

ethyl 2-(2-chloro-4-formylphenoxy)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO4/c1-2-20-15(19)11-5-6-17-14(8-11)21-13-4-3-10(9-18)7-12(13)16/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIHDDRTPCHBRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)OC2=C(C=C(C=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-chloro-4-formylphenoxy)isonicotinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.